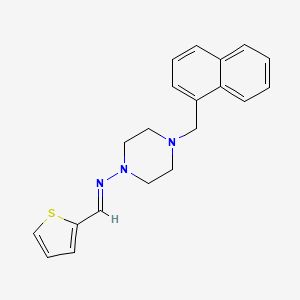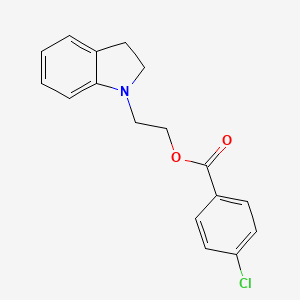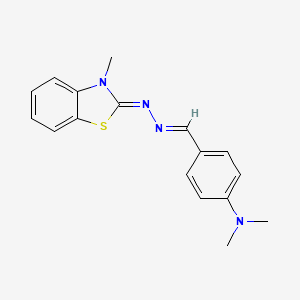![molecular formula C12H16N6O2S B5544202 N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5544202.png)
N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound belongs to a class of molecules that often demonstrate significant biological activity, making them subjects of interest in medicinal chemistry and organic synthesis. Compounds with similar structures, such as 1,2,4-oxadiazoles, pyrazoles, and thiazoles, have been extensively studied for their potential anticancer properties, synthesis pathways, and physicochemical characteristics.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step organic reactions, including condensation, cyclization, and substitution reactions. For example, Yakantham et al. (2019) described the synthesis of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives, emphasizing the role of NMR and mass spectrometry in confirming the structure of synthesized products (Yakantham, R. Sreenivasulu, R. Raju, 2019).
Molecular Structure Analysis
The analysis of the molecular structure of compounds in this category often involves X-ray crystallography and various spectroscopic techniques. Jiang et al. (2012) provided insights into the optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives, highlighting the importance of substituents on the absorption and emission spectra (Zhen-Ju Jiang, Jin‐Ting Liu, Hong-Shui Lv, Baoxiang Zhao, 2012).
Chemical Reactions and Properties
Chemical properties of such compounds are often explored through their reactivity with various reagents. Makarov et al. (2003) investigated the formation of pyrazolo[3,4-d]pyrimidines by reacting specific precursors with amines, showing how different reactants influence the formation of desired products (V. Makarov, O. Ryabova, L. Alekseeva, A. Shashkov, V. Granik, 2003).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and stability, are crucial for their practical applications. Although specific data for the compound is not provided, studies like that of Uma et al. (2017), which delve into the synthesis and characterization of related compounds, often include detailed analysis of physical properties that are crucial for understanding the compound’s behavior under various conditions (P. Uma, K. Rajanna, Firasath Unnisa, P. Saiprakash, 2017).
Chemical Properties Analysis
Chemical stability, reactivity towards other chemicals, and the potential for undergoing various chemical transformations are key aspects. Research like Paepke et al. (2009) on the synthesis and reactions of ethyl 3-amino-2-[5-aryl-1,3,4-oxadiazol-2(3H)-ylidene]-3-thioxopropanoates provides insight into the reactivity and chemical properties of structurally similar compounds (Nico Paepke, H. Reinke, K. Peseke, C. Vogel, 2009).
Aplicaciones Científicas De Investigación
Polymeric Compound Synthesis and Medical Applications
The use of similar amines in the modification of polyvinyl alcohol/acrylic acid hydrogels through radiation-induced processes has been studied. Such modified polymers have shown increased thermal stability and promising biological activities, suggesting potential medical applications (Aly, Aly, & El-Mohdy, 2015).
Anticancer and Antibacterial Properties of Pyrazole Derivatives
Pyrazole derivatives, similar in structure to the compound , have been synthesized and found to possess significant anticancer and antibacterial properties. These compounds have shown promise against breast cancer and various microbial agents, suggesting potential for therapeutic use (Titi et al., 2020).
Anticancer Activity in Various Cell Lines
Derivatives of oxadiazol, a component of the compound of interest, have been tested for their anticancer activity against various human cancer cell lines. These studies indicate good to moderate efficacy, highlighting the compound's potential in cancer therapy (Yakantham, Sreenivasulu, & Raju, 2019).
Biological Activity Against Bacteria and Fungi
Compounds containing elements of the compound have demonstrated biological activity against bacteria, filamentous fungi, and tumor cells. This indicates the potential of such compounds in developing treatments for various infections and cancers (Černuchová et al., 2005).
Cytotoxic Activity in Tumor Cell Lines
Research has shown that certain pyrazole-containing compounds exhibit cytotoxic properties against tumor cell lines. This underscores the potential use of such compounds, including the one , in cancer treatment (Kodadi et al., 2007).
Synthesis of Heterocyclic Systems
The compound of interest is part of a family of heterocyclic compounds that have been synthesized for various applications, including potential pharmacological uses. These syntheses contribute to the development of new drugs and treatments (Sonar et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl]-1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2S/c1-7-10-11(18(2)16-7)15-12(21-10)13-5-4-9-14-8(6-19-3)17-20-9/h4-6H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRBIOFTMULWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1SC(=N2)NCCC3=NC(=NO3)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B5544127.png)
![4-{[(5-methyl-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5544134.png)
![4-(4-morpholinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5544146.png)

![3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5544165.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione](/img/structure/B5544166.png)
![1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride](/img/structure/B5544169.png)

![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)
![ethyl [(4,6,7-trimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5544209.png)


![ethyl 4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5544224.png)
![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544229.png)